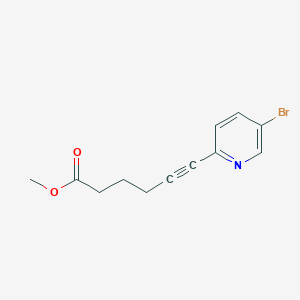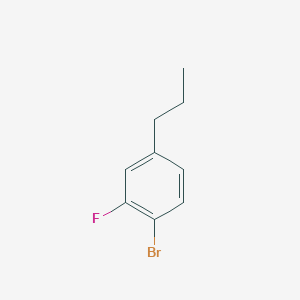
Methyl6-(5-bromo-2-pyridinyl)-5-hexynoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl6-(5-bromo-2-pyridinyl)-5-hexynoate, also known as MBPH, is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. It is a heterocyclic compound that contains a pyridine ring and an alkyne group, which makes it a versatile building block for the synthesis of numerous complex molecules. In
Applications De Recherche Scientifique
Methyl6-(5-bromo-2-pyridinyl)-5-hexynoate has been used in various scientific research studies due to its potential applications in different fields. In the field of medicinal chemistry, this compound has been used as a building block for the synthesis of various bioactive molecules such as anticancer agents, antimicrobial agents, and anti-inflammatory agents. In addition, this compound has been used as a ligand in the development of catalysts for organic transformations. This compound has also been used in the field of materials science for the synthesis of functionalized polymers and nanoparticles.
Mécanisme D'action
The mechanism of action of Methyl6-(5-bromo-2-pyridinyl)-5-hexynoate is not well understood, but it is believed to interact with various biological targets such as enzymes and receptors. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to possess antimicrobial activity by disrupting the cell membrane of bacteria. Furthermore, this compound has been shown to exhibit anti-inflammatory activity by inhibiting the production of inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the activity of various enzymes such as acetylcholinesterase, butyrylcholinesterase, and tyrosinase. In addition, this compound has been shown to interact with various receptors such as GABA receptors and dopamine receptors. In vivo studies have shown that this compound exhibits low toxicity and does not cause significant adverse effects in animals.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl6-(5-bromo-2-pyridinyl)-5-hexynoate has several advantages as a building block for the synthesis of bioactive molecules. It is readily available, easy to handle, and has a high purity. In addition, this compound can be easily functionalized to introduce various functional groups. However, the limitations of using this compound in lab experiments include its relatively high cost and its sensitivity to air and moisture.
Orientations Futures
There are several future directions for the research on Methyl6-(5-bromo-2-pyridinyl)-5-hexynoate. One of the potential applications of this compound is in the development of new anticancer agents. Further studies are needed to elucidate the mechanism of action of this compound and to identify its specific targets in cancer cells. In addition, this compound can be used as a building block for the synthesis of new antimicrobial agents to combat antibiotic-resistant bacteria. Furthermore, this compound can be used in the development of new catalysts for organic transformations.
Méthodes De Synthèse
The synthesis of Methyl6-(5-bromo-2-pyridinyl)-5-hexynoate involves the reaction of 5-bromo-2-pyridinecarboxylic acid with propargyl alcohol in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The resulting intermediate is then treated with methyl chloroformate to yield this compound. This method has been optimized to achieve high yields and purity of the product.
Propriétés
| 111770-83-3 | |
Formule moléculaire |
C12H12BrNO2 |
Poids moléculaire |
282.13 g/mol |
Nom IUPAC |
methyl 6-(5-bromopyridin-2-yl)hex-5-ynoate |
InChI |
InChI=1S/C12H12BrNO2/c1-16-12(15)6-4-2-3-5-11-8-7-10(13)9-14-11/h7-9H,2,4,6H2,1H3 |
Clé InChI |
RSGWGGUBASFHAU-UHFFFAOYSA-N |
SMILES |
COC(=O)CCCC#CC1=NC=C(C=C1)Br |
SMILES canonique |
COC(=O)CCCC#CC1=NC=C(C=C1)Br |
Synonymes |
methyl6-(5-bromo-2-pyridinyl)-5-hexynoate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(S)-Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one](/img/structure/B184612.png)











